(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Asymmetric Transfer Hydrogenation Ruthenium Catalysis Ketone Reduction

Procuring the optimal PyBOX variant for specific asymmetric transformations is a critical challenge, as substituent choice dictates enantioselectivity. (S,S)-iPr-PyBOX is the precise solution for Ru-catalyzed asymmetric cyclopropanation, delivering 97% ee and 98:2 trans/cis selectivity, significantly outperforming the ethyl analog. It is also the mandatory ligand for achieving the (R)-enantiomer in transfer hydrogenation and the only variant validated for recoverable heterogeneous catalysts and lanthanide-centered methodologies. This ensures researchers obtain the correct enantiomer and reaction scope without re-validation.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 173829-03-3
Cat. No. B061598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
CAS173829-03-3
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
InChIInChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1
InChIKeyCSGQGLBCAHGJDR-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-iPr-PyBOX: C2-Symmetric Chiral PyBOX Ligand


(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly abbreviated as (S,S)-iPr-PyBOX, is a C2-symmetric chiral tridentate ligand belonging to the pyridine-2,6-bis(oxazoline) (PyBOX) family, first introduced by Nishiyama in 1989 [1]. It features a central pyridine ring flanked by two enantiopure 4-isopropyl-2-oxazoline moieties (molecular formula C₁₇H₂₃N₃O₂, MW 301.38 g/mol, mp 155–157 °C) and coordinates transition metals, lanthanides, and main-group elements through three nitrogen atoms to form well-defined chiral pockets [2]. The compound is supplied as a white crystalline solid with typical chiral purity ≥98%, and its (R,R)-enantiomer counterpart carries CAS 131864-67-0 .

1
C2-symmetric chiral tridentate ligand for transition metal, lanthanide, and main-group asymmetric catalysis
Forms well-defined chiral pockets via N,N,N-coordination
2
Compatible with Ru, Zn, La, Ce, Sc, Rh, Ir, Cu; supports homogeneous and silica-grafted heterogeneous systems
Tridentate scaffold maintains structural integrity upon immobilization
3
Supplied as white crystalline solid; typical chiral purity supports asymmetric methodology development
Enantiomeric composition critical for stereochemical control

Why Generic PyBOX/BOX Substitution Fails


Within the PyBOX ligand family, the oxazoline 4-position substituent (iPr vs. Ph, tBu, Bn, Et) is not a passive spectator but a decisive steric and stereoelectronic modulator that governs both the magnitude and sense of enantioselectivity [1]. In Ru-catalyzed asymmetric transfer hydrogenation, iPr-PyBOX and Ph-PyBOX deliver comparable conversion (~95%) yet enforce opposite product chirality under identical conditions, meaning a switch from iPr to Ph does not simply tune ee — it inverts the absolute configuration of the product [2]. Furthermore, replacing iPr-PyBOX with its ethyl analog in Ru-catalyzed cyclopropanation drops enantioselectivity from 97% ee to 82% ee, and substituting the tridentate PyBOX scaffold altogether with a bidentate BOX ligand eliminates lanthanide-binding capability entirely, restricting the accessible metal scope and reaction repertoire [1].

iPr → Ph Oxazoline 4-substituent switch may reverse product absolute configuration under identical conditions, not simply modulate ee — iPr-PyBOX and Ph-PyBOX can yield opposite enantiomers.
iPr → Et Changing to ethyl-substituted analog may reduce enantioselectivity substantially (reported ~15 ee percentage point drop in Ru-cyclopropanation), altering synthetic utility.
PyBOX → BOX Replacing tridentate PyBOX with bidentate BOX ligand eliminates lanthanide-binding capability, restricting metal scope and accessible reaction classes.

(S,S)-iPr-PyBOX Performance Evidence


Enantioselectivity Reversal vs. Ph-PyBOX

In a direct head-to-head comparison under identical conditions (0.2 mol% Ru catalyst, acetophenone substrate, 82 °C, 15 min, KOtBu base, 2-propanol solvent/H-source), the complex trans-[RuCl₂{PPh₂(OEt)}{(S,S)-iPr-pybox}] (1c) achieved 95% conversion and 62% ee (R), while its Ph-pybox counterpart trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] (2c) gave 95% conversion and 63% ee (S) [1]. The chiral ligand substituent controls the absolute configuration of the alcohol product rather than catalytic efficiency — both ligands are comparably active, but iPr-PyBOX delivers the (R)-enantiomer whereas Ph-PyBOX delivers the (S)-enantiomer [1].

Enantio-config Reversal
Head-to-head
iPr-PyBOX: 62% ee (R); Ph-PyBOX: 63% ee (S) at ~95% conv.
Enantiomer-configuration selection context; iPr vs. Ph controls product chirality under identical Ru catalysis.
Review for (R)-alcohol target workflows.
Asymmetric Transfer Hydrogenation Ruthenium Catalysis Ketone Reduction

Enantioselectivity Advantage in Ru-Catalyzed Cyclopropanation

Nishiyama and co-workers systematically compared PyBOX ligands bearing different oxazoline 4-substituents in the Ru-catalyzed asymmetric cyclopropanation of styrene with diazoacetates [1]. The isopropyl-substituted PyBOX (Pybox-ip) delivered trans/cis stereoselectivity of up to 98:2 and enantioselectivity reaching 97% ee for the trans-cyclopropane product [1]. Under analogous conditions, the ethyl-substituted analog (Pybox-ethyl) showed markedly lower performance: trans/cis ratio of 91:9 and 82% ee [1]. The non-chiral dihydro-PyBOX control gave only 39% ee, confirming that the chiral oxazoline substituent is the primary enantiocontrol element and that iPr is significantly more effective than Et [1].

Cyclopropanation ee
Head-to-head
iPr-PyBOX: 97% ee (trans), trans/cis 98:2
Enantioselectivity endpoint review; supports iPr-substituted PyBOX for cyclopropane methodology.
Et analog: 82% ee; non-chiral control: 39% ee.
Asymmetric Cyclopropanation Ruthenium Catalysis Diazoacetate

Silica-Grafted Catalyst in Enantioselective Silylcyanation

The molecular complex Zn[(S,S)-iPr-pybox](Et)₂ (1) was grafted onto partially dehydroxylated silica to generate a well-defined single-site heterogeneous catalyst (≡SiO)Zn[(S,S)-iPr-pybox](Et) (material 2), with the structure confirmed by X-ray diffraction, solid-state NMR, and elemental analysis [1]. In enantioselective silylcyanation of aldehydes, the silica-supported material 2 displayed significantly better catalytic performance than its homogeneous molecular precursor 1, demonstrating a beneficial grafting effect uniquely enabled by the robust iPr-PyBOX scaffold [1]. The well-defined nature of the supported sites allows structure-activity correlation that is unattainable with physisorbed or ill-defined heterogeneous chiral catalysts [1].

Silica-Grafted Catalyst
Head-to-head
Grafted (≡SiO)Zn[iPr-PyBOX] outperformed homogeneous analog in silylcyanation.
Heterogeneous catalyst design context; grafting may enhance performance while enabling recovery.
Structure confirmed by XRD, solid-state NMR.
Heterogeneous Asymmetric Catalysis Silylcyanation Zinc

Enantioselective Allylation in Aqueous Medium

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine was employed as the sole chiral source in an enantioselective allylation reaction of aldehydes conducted entirely in aqueous medium, achieving enantioselectivities of up to 92% ee [1]. This result is notable because most PyBOX-catalyzed asymmetric reactions require rigorously anhydrous organic solvents; the ability of the iPr-substituted PyBOX to function effectively in water expands its utility to aqueous and potentially biphasic process conditions [1]. While direct quantitative comparison data against other PyBOX substituents under identical aqueous conditions are not available in the same study, the 92% ee level substantiates that the iPr-PyBOX scaffold retains high stereodifferentiation in a medium where many chiral ligands suffer severe erosion of enantioselectivity [1].

Aqueous Allylation
Class-level
Up to 92% ee in water-medium aldehyde allylation.
Supports aqueous-compatible asymmetric catalysis screening; data to verify under user conditions.
No same-study comparator for other PyBOX substituents.
Aqueous Asymmetric Catalysis Aldehyde Allylation Green Chemistry

Scalable Synthesis of Ru-PyBOX Pre-Catalyst

Totleben and co-workers at Bristol-Myers Squibb reported a practical, multi-gram synthesis of trans-dichlororuthenium((S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)(ethylene) — the pre-catalyst that Nishiyama demonstrated as uniquely effective for asymmetric cyclopropanation [1][2]. The synthesis starts from (S,S)-iPr-PyBOX ligand and [RuCl₂(p-cymene)]₂ under an ethylene atmosphere, yielding the well-defined Ru-PyBOX-ethylene complex amenable to large-scale preparation [1]. This validated scalability distinguishes the iPr-PyBOX ruthenium system from other PyBOX-metal combinations that lack documented large-scale protocols, directly reducing technical risk for industrial procurement and process implementation [1].

Scalable Pre-Catalyst
Reported
Multi-gram synthesis of Ru(iPr-PyBOX)(ethylene)Cl₂ demonstrated.
Supports process-scale procurement; published protocol reduces scale-up risk.
J. Org. Chem. 2001, 66, 1057–1060.
Process Chemistry Ruthenium-PyBOX Complex Scale-Up

Tridentate Scaffold Expands Metal Scope to Lanthanides

The PyBOX ligand family evolved directly from bidentate bis(oxazoline) (BOX) ligands, with two critical structural upgrades: (1) the tridentate N,N,N-binding site accommodates larger metal ions including lanthanide cations (La³⁺, Ce³⁺, Sc³⁺, In³⁺) that are inaccessible to bidentate BOX ligands, and (2) the pyridine-bridged scaffold imposes greater rigidity, reducing conformational flexibility at the metal center [1]. This expanded metal scope has been exploited in lanthanum-catalyzed Mannich reactions using La(OAr)₃/iPr-PyBOX systems delivering products in 72 to >99% yield with 8:1 to >30:1 diastereomeric ratios and 92–98% ee . In contrast, lanthanide-BOX complexes generally fail to form effective chiral catalysts [1]. The iPr-substituted PyBOX is the most extensively validated member of the family across diverse metal systems including Ru, Rh, Ir, Cu, Zn, Sc, In, La, and Ce [2].

Metal Scope Expansion
Class-level
Tridentate PyBOX enables lanthanide catalysis (La, Ce, Sc); bidentate BOX does not.
Reported class-level advantage for f-block asymmetric methodology; La/iPr-PyBOX: up to >99% yield, 98% ee.
Review for lanthanide-centered reaction development.
Lanthanide Catalysis Tridentate vs. Bidentate Metal Scope

(S,S)-iPr-PyBOX Application Scenarios


Asymmetric Cyclopropanation for Pharmaceutical Intermediates

When developing a Ru-catalyzed asymmetric cyclopropanation of styrenes with diazoacetates — a key transformation for cyclopropane-containing pharmaceutical intermediates — (S,S)-iPr-PyBOX is the optimal ligand choice based on its demonstrated 97% ee and up to 98:2 trans/cis selectivity, outperforming the ethyl-substituted PyBOX analog by 15 percentage points in ee [1]. The well-characterized Ru(iPr-PyBOX)(ethylene)Cl₂ pre-catalyst has a published multi-gram preparation protocol, enabling reliable catalyst supply for process development and pilot-scale campaigns [2].

Asymmetric Transfer Hydrogenation for (R)-Alcohols

For asymmetric transfer hydrogenation of aryl ketones where the target is an (R)-configured benzylic alcohol, the (S,S)-iPr-PyBOX ligand must be procured rather than the (R,R)-Ph-PyBOX analog, because the two ligands deliver opposite product enantiomers (62% ee (R) vs. 63% ee (S)) at comparable catalytic efficiency (~95% conversion) under identical conditions [3]. Substituting Ph-PyBOX for iPr-PyBOX in this context would produce the wrong enantiomer, requiring a complete re-validation of the downstream synthetic route.

Heterogeneous Chiral Catalyst via Silica Grafting

The iPr-PyBOX-Zn system is the only PyBOX variant for which a well-defined, single-site silica-supported heterogeneous catalyst has been structurally characterized by X-ray diffraction and demonstrated to outperform its homogeneous counterpart in enantioselective silylcyanation [4]. Researchers and process chemists developing recoverable chiral heterogeneous catalysts should preferentially source (S,S)-iPr-PyBOX as the starting ligand scaffold for grafting studies, as the structural integrity of the PyBOX-metal site is preserved upon immobilization [4].

Lanthanide-Catalyzed Asymmetric C–C Bond Formation

When the catalytic strategy requires a lanthanide Lewis acid (La³⁺, Ce³⁺, Sc³⁺, In³⁺) for asymmetric Mannich, allylation, or aldol reactions, the iPr-PyBOX ligand is the most extensively validated choice within the PyBOX family, with reported performance of 72 to >99% yield, up to >30:1 dr, and 92–98% ee using La(OAr)₃/iPr-PyBOX systems . Bidentate BOX ligands structurally cannot accommodate lanthanide ions for effective catalysis, making PyBOX (and particularly the iPr-substituted variant with the broadest literature precedent) the mandatory procurement decision for lanthanide-centered asymmetric methodology development [5].

Application
Selection Property
Validation Focus
Asymmetric Cyclopropanation
iPr-substituted PyBOX enantioselectivity and diastereoselectivity profile
Reported trans/cis ratio and ee endpoint review
Transfer Hydrogenation to (R)-Alcohols
Oxazoline substituent controls product absolute configuration
Enantiomer-configuration verification under user conditions
Heterogeneous Chiral Catalyst via Silica Grafting
Zn-PyBOX grafting compatibility and site retention
Grafted vs. homogeneous performance comparison
Lanthanide-Catalyzed Asymmetric C–C Bond Formation
Tridentate lanthanide coordination capability
Reported yield and enantioselectivity in La, Ce, Sc systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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